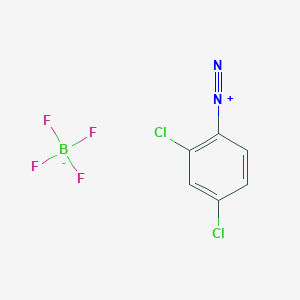
2,4-Dichlorobenzenediazonium tetrafluoroborate
Übersicht
Beschreibung
2,4-Dichlorobenzenediazonium tetrafluoroborate is an organic compound commonly used in organic synthesis and dye preparation reactions. It serves as an azotating agent to form azo dyes with other organic substances and finds applications in coatings, pigments, and paints industries . Additionally, it is widely used in certain chemical analysis and detection methods, such as in scientific instruments like electron microscopes and mass spectrometers .
Vorbereitungsmethoden
The preparation of 2,4-Dichlorobenzenediazonium tetrafluoroborate typically involves the reaction of 2,4-dichlorobenzenediazonium compounds with an excess of tetrafluoroboric acid. The process includes further treatment and purification steps, such as crystallization and washing, to obtain a pure product . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
2,4-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to the corresponding aromatic amine.
Substitution Reactions: It participates in coupling reactions with other organic compounds to form new compounds, such as azo dyes.
Common Reagents and Conditions: Typical reagents include tetrafluoroboric acid and other organic substances. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired reactions.
Major Products: The primary products formed from these reactions are azo dyes and other substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorobenzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used in organic synthesis and dye preparation reactions.
Biology: It serves as a biochemical reagent for life science-related research.
Industry: The compound is utilized in coatings, pigments, and paints industries.
Scientific Instruments: It is employed in chemical analysis and detection methods, such as in electron microscopes and mass spectrometers.
Wirkmechanismus
The mechanism by which 2,4-Dichlorobenzenediazonium tetrafluoroborate exerts its effects involves its role as an azotating agent. It reacts with other organic substances to form azo dyes, which are then used in various applications. The molecular targets and pathways involved include the formation of stable diazonium salts and their subsequent reactions with other compounds .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorobenzenediazonium tetrafluoroborate is unique due to its specific structure and reactivity. Similar compounds include:
3,5-Dichlorophenyldiazonium tetrafluoroborate: Used in electron transfer chemistry and microwave-accelerated cross-coupling reactions.
Benzenediazonium tetrafluoroborate: Another diazonium compound used in similar applications but with different substituents on the benzene ring.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of their substituents.
Eigenschaften
IUPAC Name |
2,4-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-6(10-9)5(8)3-4;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSTVAYXFYACGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)Cl)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21872-70-8 | |
| Record name | Benzenediazonium, 2,4-dichloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21872-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)

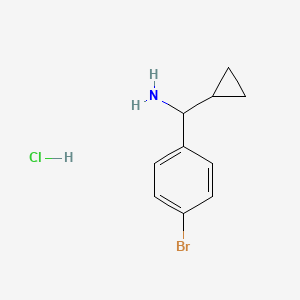
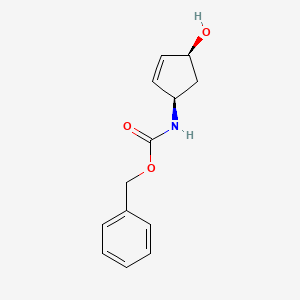

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)
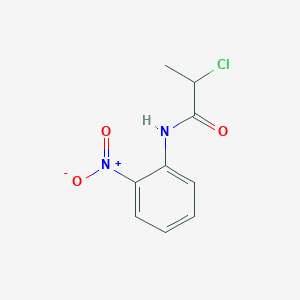



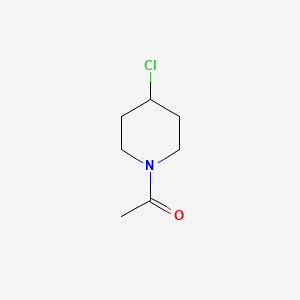

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)

